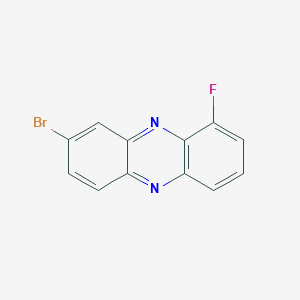

8-Bromo-1-fluorophenazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-1-fluorophenazine (CAS No. 2379918-33-7) is a synthetic compound that belongs to the class of phenazine compounds. It has a molecular formula of C12H6BrFN2 and an average mass of 277.092 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenazine core with a bromine atom at the 8th position and a fluorine atom at the 1st position . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.096. Additional physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Sensing

A study by Zhu et al. (2019) designed a ratiometric fluorescent probe utilizing a dicyanoisophorone fluorescent group for the detection of hydrazine in biological and water samples. This probe demonstrated low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for environmental monitoring and fluorescence imaging of exogenous hydrazine in cells and zebrafish Zhu et al., 2019.

Anticancer Agents

Research by Conda-Sheridan et al. (2010) on phenazine analogues, including structures similar to 8-Bromo-1-fluorophenazine, found several derivatives with potent anticancer activities. These compounds were evaluated for their ability to induce quinone reductase 1 and inhibit quinone reductase 2, suggesting potential as cancer chemopreventive agents Conda-Sheridan et al., 2010.

Antibacterial Agents

A study by Borrero et al. (2014) implemented a microbial warfare strategy using redox-active phenazines to identify novel antibacterial leads against Staphylococcus aureus and Staphylococcus epidermidis. The research uncovered several bromophenazines with potent antibacterial activity, highlighting the therapeutic potential of phenazine derivatives Borrero et al., 2014.

Electrochromic Device Applications

Hacioglu et al. (2022) synthesized novel fluorinated dibenzo[a,c]phenazine derivatives for electrochromic device applications. These compounds showed promising electrochromic properties, suggesting their use in developing advanced materials for electronic devices Hacioglu et al., 2022.

Antitumoral Agents

Lecot et al. (2021) developed and evaluated polymeric micelles containing 2-Amino-7-Fluorophenazine 5,10-Dioxide as antitumoral agents for breast cancer, highlighting the potential of phenazine derivatives in improving the bioavailability and therapeutic efficacy of anticancer drugs Lecot et al., 2021.

Safety and Hazards

Wirkmechanismus

Target of Action

Phenazine compounds are known to interact with various biological targets, including enzymes and cell membranes. They can intercalate into DNA and disrupt its structure, thereby inhibiting DNA replication .

Mode of Action

The interaction of phenazine compounds with their targets often involves the formation of covalent bonds, which can lead to the inhibition of the target’s function .

Biochemical Pathways

Phenazine compounds can affect various biochemical pathways, depending on their specific targets. For example, if a phenazine compound inhibits an enzyme involved in a particular metabolic pathway, it can disrupt that pathway and affect the cell’s metabolism .

Pharmacokinetics

The pharmacokinetics of phenazine compounds can vary widely, depending on their specific chemical properties. Factors such as solubility, stability, and molecular size can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The result of a phenazine compound’s action can vary, depending on its specific targets and mode of action. For example, if a phenazine compound inhibits a critical enzyme, it can lead to cell death .

Action Environment

The action of phenazine compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and ability to reach its targets .

Eigenschaften

IUPAC Name |

8-bromo-1-fluorophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFLBGBRCUPJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)

![N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2582770.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2582781.png)

![1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid](/img/structure/B2582782.png)

![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582783.png)